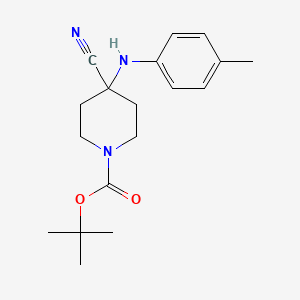

![molecular formula C13H14N2O2 B2745085 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034261-64-6](/img/structure/B2745085.png)

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

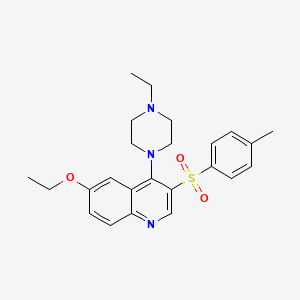

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

The molecule of a related compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. This compound forms dimers linked by hydrogen bonds, showcasing its potential for forming stable molecular structures useful in materials science and pharmaceutical formulation (Rodier, Céolin, Dugué, & Lepage, 1993).

Inhibition of TNF-alpha Converting Enzyme (TACE)

Benzamide derivatives, including those structurally related to "2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide," have been identified as potent, selective inhibitors of TNF-alpha Converting Enzyme (TACE). These inhibitors exhibit significant selectivity over a wide panel of MMP and ADAM proteases, indicating their therapeutic potential in controlling inflammatory responses without broad-spectrum protease inhibition (Ott et al., 2008).

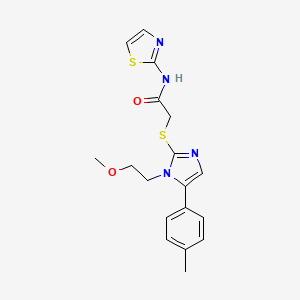

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior, aiming to elucidate the role of methyl functionality and non-covalent interactions in gelation. This research provides insights into the design of novel materials with specific mechanical and thermal properties, potentially useful in drug delivery systems and materials engineering (Yadav & Ballabh, 2020).

Anti-fibrosis and Anticancer Applications

The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor with a benzamide moiety have been investigated for its potential in treating fibrosis and cancer. This compound shows promising oral bioavailability and distribution in vital organs, suggesting its utility in developing oral anti-fibrotic and anticancer therapies (Kim et al., 2008).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiavian influenza virus activity. This highlights the potential of benzamide derivatives in the development of antiviral drugs, especially against strains of the influenza virus posing threats to public health (Hebishy, Salama, & Elgemeie, 2020).

Wirkmechanismus

Target of Action

The primary target of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by this compound affects various biochemical pathways. These include pathways related to eye health, neurological function, cancer progression, and infection response .

Pharmacokinetics

The compound’s molecular formula is c10h10n2o3s, and it has an average mass of 238263 Da . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of human carbonic anhydrase II by this compound can lead to various molecular and cellular effects. These effects depend on the specific physiological or pathological process in which the enzyme is involved .

Eigenschaften

IUPAC Name |

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUXUXUSNCZRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)

![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)